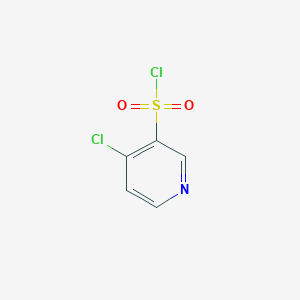

4-Chloropyridine-3-sulfonyl chloride

Description

The exact mass of the compound 4-Chloropyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloropyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNWYJPUGJYMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423643 | |

| Record name | 4-Chloropyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33263-44-4 | |

| Record name | 4-Chloro-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33263-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloropyridine-3-sulfonyl chloride

CAS Number: 33263-44-4

This technical guide provides a comprehensive overview of 4-Chloropyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical synthesis, with a focus on its chemical properties, synthesis, safety, and applications in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

4-Chloropyridine-3-sulfonyl chloride is a solid, white compound at room temperature.[1] It is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 33263-44-4 | [2][3][4] |

| Molecular Formula | C₅H₃Cl₂NO₂S | [2][3] |

| Molecular Weight | 212.05 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | ≥97% | |

| Melting Point | 44 °C | [3] |

| Storage Temperature | -20°C, under inert atmosphere | [2] |

Synthesis of 4-Chloropyridine-3-sulfonyl chloride

A detailed experimental protocol for the synthesis of 4-Chloropyridine-3-sulfonyl chloride is outlined below, based on established patent literature.

Experimental Protocol

Materials:

-

4-hydroxypyridine-3-sulphonic acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus trichloride (PCl₃)

-

Chlorine (Cl₂)

-

Ethylene chloride

-

Water

Procedure:

-

Combine 1137.5 g (6.49 mol) of 4-hydroxy-pyridine-3-sulphonic acid, 3481 g (22.7 mol) of phosphorus oxychloride, and 2115 g (15.4 mol) of phosphorus trichloride in a suitable reaction vessel.

-

Heat the mixture to reflux with stirring. The temperature should initially rise to approximately 80°C.

-

Introduce 1092 g (15.4 mol) of chlorine gas into the reaction mixture over a period of about 3 hours. The reaction is exothermic, and the temperature will increase to around 100°C with the evolution of HCl gas.

-

Continue refluxing for 24 hours, during which the temperature will rise to about 110°C, and the mixture will become nearly clear.

-

After the reaction is complete, distill off 5550 g of phosphorus oxychloride under a water pump vacuum. The recovered phosphorus oxychloride can be reused.

-

Cool the residue to approximately 40°C and dissolve it in 5030 g of ethylene chloride.

-

With external water cooling to maintain a temperature at a maximum of 30°C, cautiously add 2600 ml of water in portions.

-

Separate the organic and aqueous phases.

-

Wash the organic phase twice with 2500 ml of water each time.

-

Distill off the ethylene chloride and dry the resulting product under a vacuum to yield 4-chloropyridine-3-sulphonic acid chloride.[2]

Synthesis Workflow Diagram

Caption: Synthesis Workflow of 4-Chloropyridine-3-sulfonyl chloride.

Safety Information

4-Chloropyridine-3-sulfonyl chloride is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.

Applications in Drug Discovery

4-Chloropyridine-3-sulfonyl chloride is a valuable building block in medicinal chemistry, primarily recognized for its role in the development of thrombin inhibitors.[5] Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a therapeutic strategy for treating and preventing thrombotic disorders.

Mechanism of Action: Thrombin Inhibition

4-Chloropyridine-3-sulfonyl chloride acts as a thrombin inhibitor by binding to the active site of the enzyme. This binding event prevents the formation of the enzyme-thrombin complex, thereby blocking the downstream effects of thrombin in the coagulation cascade.[5]

Signaling Pathway Diagramdot

References

4-Chloropyridine-3-sulfonyl chloride molecular weight

An In-Depth Technical Guide to 4-Chloropyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloropyridine-3-sulfonyl chloride, a key chemical intermediate in pharmaceutical research and development. It covers the molecule's core properties, detailed synthesis protocols, and its applications, with a focus on providing actionable information for professionals in the field.

Core Properties and Data

4-Chloropyridine-3-sulfonyl chloride is a reactive compound utilized primarily as a building block in the synthesis of more complex molecules. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted pyridine ring, makes it a valuable reagent in medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of 4-Chloropyridine-3-sulfonyl chloride are summarized below. These data are essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Citations |

| Molecular Weight | 212.05 g/mol | [1][2][3] |

| Molecular Formula | C₅H₃Cl₂NO₂S | [1][2][4][5] |

| IUPAC Name | 4-chloropyridine-3-sulfonyl chloride | [2] |

| CAS Number | 33263-44-4 | [1][2][4][5] |

| Melting Point | 44°C | [6] |

| Purity | ≥97% | [1] |

| Appearance | Colorless melt | [6] |

Computational Chemistry Data

Computational descriptors provide insight into the molecule's behavior in biological systems and its physicochemical properties.

| Descriptor | Value | Citation |

| Topological Polar Surface Area (TPSA) | 47.03 Ų | [1] |

| LogP (octanol-water partition coefficient) | 1.6625 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Experimental Protocols

The synthesis of 4-Chloropyridine-3-sulfonyl chloride is a multi-step process involving chlorination and sulfonation. The following protocol is based on established patent literature, providing a reliable method for its preparation in a laboratory setting.[3][6]

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow of 4-Chloropyridine-3-sulfonyl chloride.

Detailed Experimental Protocol

Materials:

-

4-hydroxy-pyridine-3-sulphonic acid (6.49 mol)

-

Phosphorus oxychloride (22.7 mol)

-

Phosphorus trichloride (15.4 mol)

-

Chlorine gas (15.4 mol)

-

Ethylene chloride

-

Water

Procedure:

-

Reaction Setup: Charge a suitable reaction vessel with 4-hydroxy-pyridine-3-sulphonic acid (1137.5 g, 6.49 mol), phosphorus oxychloride (3481 g, 22.7 mol), and phosphorus trichloride (2115 g, 15.4 mol).[3]

-

Initial Heating: Begin stirring and heat the mixture to reflux. The internal temperature will rise to approximately 80°C.[3]

-

Chlorination: Over a period of about 3 hours, introduce chlorine gas (1092 g, 15.4 mol) into the reaction mixture. The gas is readily consumed, and the temperature will increase to about 100°C with the evolution of HCl gas.[3]

-

Extended Reflux: Maintain the reaction under reflux for 24 hours. During this time, the temperature will gradually increase to 110°C, and the mixture will become nearly clear.[3][6]

-

Solvent Removal: After the reflux period, distill off the excess phosphorus oxychloride (approx. 5550 g) under a water pump vacuum. The recovered solvent can be reused.[3][6]

-

Workup: Cool the residue to about 40°C and dissolve it in ethylene chloride (5030 g).[3][6]

-

Quenching: With external water cooling to maintain a temperature at or below 30°C, carefully add water (2600 ml) portionwise to the organic solution.[3][6]

-

Phase Separation and Washing: Separate the organic and aqueous phases. Wash the organic phase twice more, each time with 2500 ml of water.[3][6]

-

Isolation: Isolate the final product by distilling off the ethylene chloride and drying the residue under a vacuum. This procedure yields 4-chloropyridine-3-sulphonic acid chloride in nearly quantitative amounts.[3][6]

Applications in Drug Discovery and Development

Sulfonyl chlorides are highly valuable electrophiles in organic synthesis, reacting readily with a wide range of nucleophiles.[7] This reactivity is leveraged in drug discovery to create diverse molecular libraries and synthesize active pharmaceutical ingredients (APIs).

-

Core Scaffold Synthesis: 4-Chloropyridine-3-sulfonyl chloride serves as a crucial intermediate for introducing the 4-chloropyridine-3-sulfonyl moiety into target molecules. This structural motif is explored for its potential biological activities.

-

Anti-inflammatory Agents: The compound has been identified for its utility in developing agents with anti-inflammatory properties.[8]

-

Sulfonamide Formation: Its primary application is in the reaction with primary or secondary amines to form sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs, including antibiotics, diuretics, and anticonvulsants.[7]

-

Analogue to Pharmaceutical Intermediates: The related compound, pyridine-3-sulfonyl chloride, is a key intermediate in the synthesis of vonoprazan fumarate (TAK-438), a potassium-competitive acid blocker used to treat acid-related disorders.[9][10] This highlights the importance of pyridinesulfonyl chlorides as a class of reagents in modern pharmaceutical synthesis.[10]

Logical Relationship in API Synthesis

Caption: Figure 2: Role as a Synthetic Intermediate.

Safety, Handling, and Storage

Proper handling and storage are critical due to the compound's reactivity and hazardous nature.

-

Hazards: 4-Chloropyridine-3-sulfonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Storage: The compound should be stored at -20°C in a tightly sealed container, away from moisture to prevent hydrolysis of the reactive sulfonyl chloride group.[1]

Conclusion

4-Chloropyridine-3-sulfonyl chloride is a pivotal reagent for medicinal chemists and drug development professionals. Its defined chemical properties, established synthesis protocols, and versatile reactivity make it an essential building block for creating novel sulfonamide-based compounds and other potential therapeutics. Understanding its synthesis, handling, and application is key to leveraging its full potential in the advancement of pharmaceutical research.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 6422223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. alentris.org [alentris.org]

- 6. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 7. d-nb.info [d-nb.info]

- 8. 4-Chloro-3-Pyridine-sulfonyl-chloride | 33263-44-4 [chemicalbook.com]

- 9. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

Spectroscopic Profile of 4-Chloropyridine-3-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for 4-chloropyridine-3-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of 4-chloropyridine-3-sulfonyl chloride is supported by a combination of spectroscopic techniques. While a complete experimental dataset is not uniformly available across all methods in publicly accessible databases, this guide synthesizes the most reliable reported and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Data

A patent describing the synthesis of 4-chloropyridine-3-sulfonyl chloride reports the following ¹H NMR spectral data.[1]

Table 1: ¹H NMR Spectroscopic Data for 4-Chloropyridine-3-sulfonyl chloride

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.70 | Doublet (d) | 1H | H-5 |

| 8.80 | Doublet (d) | 1H | H-6 |

| 9.20 | Singlet (s) | 1H | H-2 |

Solvent: CDCl₃[1]

¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 4-chloropyridine-3-sulfonyl chloride is expected to be dominated by absorptions from the sulfonyl chloride and the chlorinated pyridine ring. While a specific experimental spectrum with full peak assignments is not publicly available, the characteristic absorption bands for the sulfonyl chloride group are well-established.[2]

Table 2: Characteristic Infrared Absorption Bands for 4-Chloropyridine-3-sulfonyl chloride

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 1410 - 1370 | Sulfonyl chloride (SO₂Cl) | Asymmetric S=O stretch |

| 1204 - 1166 | Sulfonyl chloride (SO₂Cl) | Symmetric S=O stretch |

| ~1570, ~1450 | Aromatic C=C | Ring stretching |

| ~1100 | C-Cl | Stretching |

| ~800-700 | C-H | Out-of-plane bending |

| ~580 | S-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The molecular weight of 4-chloropyridine-3-sulfonyl chloride is 212.05 g/mol .[3][4][5]

Table 3: Mass Spectrometry Data for 4-Chloropyridine-3-sulfonyl chloride

| m/z | Ion |

| 210.9261549 | [M]⁺ (Monoisotopic Mass)[3] |

| 211.93343 | [M+H]⁺ |

| 233.91537 | [M+Na]⁺ |

| 176 | Fragment |

| 112 | Fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 4-chloropyridine-3-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-chloropyridine-3-sulfonyl chloride (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a higher concentration or a greater number of scans may be required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be acquired using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent and infused into the spectrometer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of 4-chloropyridine-3-sulfonyl chloride.

Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of 4-chloropyridine-3-sulfonyl chloride.

References

- 1. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 2. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 4-Chloropyridinium chloride(7379-35-3) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 4-Chloropyridine-3-sulfonyl Chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 4-chloropyridine-3-sulfonyl chloride. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and an analysis of its reactivity profile. Safety and handling information are also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

4-Chloropyridine-3-sulfonyl chloride is a solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃Cl₂NO₂S | [1][2][3] |

| Molecular Weight | 212.05 g/mol | [1][3][4] |

| CAS Number | 33263-44-4 | [1][2][3] |

| IUPAC Name | 4-chloropyridine-3-sulfonyl chloride | [1] |

| Synonyms | 4-Chloro-3-pyridinesulfonyl chloride, 4-chloro-pyridine-3-sulfonyl chloride | [1][5] |

| Appearance | Solid | |

| Melting Point | 44°C (colorless melt) | [6] |

| Purity | ≥95-99.8% (commercial availability) | [3][6] |

| Storage Conditions | Store in a freezer under -20°C in an inert atmosphere, sealed away from moisture. | [3] |

| InChI Key | KCNWYJPUGJYMNO-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CN=CC(=C1Cl)S(=O)(=O)Cl | [1][3] |

Reactivity and Stability

Chemical Stability: 4-Chloropyridine-3-sulfonyl chloride is stable under recommended storage conditions, which include a dry, inert atmosphere at low temperatures.[2][3]

Reactivity: The reactivity of 4-chloropyridine-3-sulfonyl chloride is primarily dictated by the two electrophilic centers: the sulfonyl chloride group and the chlorinated pyridine ring.

-

Sulfonyl Chloride Group: The sulfur atom of the sulfonyl chloride is highly electrophilic and readily reacts with nucleophiles. This makes it a valuable precursor for the synthesis of sulfonamides, sulfonic esters, and other sulfur-containing compounds. For example, it can be used to introduce the 4-chloropyridine-3-sulfonyl moiety into molecules with potential anti-inflammatory properties.[7]

-

Pyridine Ring: The pyridine ring is susceptible to nucleophilic aromatic substitution, although the chloro substituent is somewhat deactivated by the electron-withdrawing sulfonyl chloride group.

Hazardous Reactions: No specific information on hazardous reactions is available in the provided search results.[2] However, as a sulfonyl chloride, it is expected to react exothermically with strong bases, amines, and water.

Incompatible Materials: While specific data is limited, it is prudent to avoid strong oxidizing agents, strong bases, and moisture.

Hazardous Decomposition Products: Upon combustion, it may produce hazardous decomposition products including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.

Hazard and Safety Information

4-Chloropyridine-3-sulfonyl chloride is classified as a hazardous substance.[1] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

| Hazard Information | Details | Source(s) |

| GHS Pictograms | [1] | |

| Signal Word | Danger | [1] |

| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [1] |

| Precautionary Statements | P260, P261, P264, P270, P271, P280, P301+P317, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P330, P363, P403+P233, P405, P501 | [1] |

First Aid Measures:

-

General Advice: Consult a physician and show them the safety data sheet.[2]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[2]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]

Experimental Protocols

Synthesis of 4-Chloropyridine-3-sulfonyl Chloride from 4-Hydroxypyridine-3-sulfonic Acid

This protocol is adapted from a patented synthesis method.[4][6]

Materials:

-

4-Hydroxypyridine-3-sulfonic acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus trichloride (PCl₃)

-

Chlorine gas (Cl₂)

-

Toluene or Ethylene chloride

-

Water

Procedure:

-

Combine 4-hydroxypyridine-3-sulfonic acid, phosphorus oxychloride, and phosphorus trichloride in a reaction vessel equipped with a stirrer and reflux condenser.

-

Heat the mixture to reflux with stirring. The temperature should rise to approximately 80°C.[4]

-

Bubble chlorine gas through the reaction mixture over approximately 3 hours. The reaction is exothermic, and the temperature will increase to about 100°C with the evolution of HCl gas.[4]

-

Continue to heat the mixture under reflux for 24 hours, during which the temperature will rise to about 110°C.[4]

-

After the reaction is complete, distill off the excess phosphorus oxychloride under a vacuum. The recovered POCl₃ can be reused.[4][6]

-

Cool the residue to about 40°C and dissolve it in an organic solvent such as ethylene chloride or toluene.[4][6]

-

Carefully quench the solution by adding water portion-wise while maintaining the temperature at a maximum of 30°C with external cooling.[4][6]

-

Separate the organic phase and wash it twice with water.[4][6]

-

Remove the organic solvent by distillation under vacuum.

-

The resulting crude product can be further purified by vacuum distillation (head temperature of 84-105°C at 0.1-0.2 mmHg) to yield 4-chloropyridine-3-sulfonyl chloride as a colorless solid.[6]

Visualizations

Caption: Synthesis workflow for 4-chloropyridine-3-sulfonyl chloride.

Caption: Reactivity map of 4-chloropyridine-3-sulfonyl chloride.

Conclusion

4-Chloropyridine-3-sulfonyl chloride is a versatile chemical intermediate with well-defined properties and reactivity. Its primary utility lies in the electrophilic nature of the sulfonyl chloride group, which allows for the straightforward synthesis of a variety of derivatives. Due to its hazardous nature, particularly its corrosivity and toxicity, strict adherence to safety protocols is mandatory. The synthetic route from 4-hydroxypyridine-3-sulfonic acid provides a reliable method for its preparation in a laboratory setting. This guide serves as a valuable resource for researchers and professionals working with this compound, enabling its safe and effective use in chemical synthesis and drug development.

References

- 1. 4-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 6422223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]

- 5. 4-Chloropyridine-3-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 6. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 7. 4-Chloro-3-Pyridine-sulfonyl-chloride | 33263-44-4 [chemicalbook.com]

A Technical Guide to the Solubility of 4-Chloropyridine-3-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloropyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. Due to the reactive nature of the sulfonyl chloride functional group, particularly its sensitivity to hydrolysis and reaction with nucleophilic solvents, careful consideration of solvent choice is paramount for successful experimental outcomes and stable storage. This document outlines the known qualitative solubility of this compound in various organic solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Qualitative Solubility Data

| Solvent Class | Solvent | Solubility | Notes |

| Halogenated Alkanes | Dichloromethane (DCM) | Soluble | Commonly used as a reaction solvent. |

| Ethylene Dichloride | Soluble | Mentioned as a suitable solvent in synthesis procedures. | |

| Chloroform | Soluble | Described as having lower solubility compared to ethylene dichloride.[2] | |

| Ethers | Methyl tert-butyl ether (MTBE) | Soluble | Indicated as a potential solvent. |

| Esters | Ethyl Acetate (EtOAc) | Soluble | A common solvent for reactions and chromatography. |

| Aromatic Hydrocarbons | Toluene | Soluble | Used in the workup and isolation of the compound.[2] |

| Protic Solvents | Methanol | Soluble | Reactive . Will likely lead to the formation of the corresponding methyl sulfonate ester over time. Use with caution and preferably at low temperatures for short durations if necessary. |

| Water | Slightly Soluble | Reactive . Hydrolyzes to the corresponding sulfonic acid.[1] |

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols that can be adapted to determine the solubility of 4-Chloropyridine-3-sulfonyl chloride. Given the compound's reactivity, all experiments should be conducted in a fume hood with appropriate personal protective equipment (PPE), and anhydrous solvents should be used where stability of the compound is required.

Protocol 1: Qualitative Solubility Assessment (Test Tube Method)

Objective: To rapidly determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

4-Chloropyridine-3-sulfonyl chloride

-

A selection of anhydrous organic solvents (e.g., dichloromethane, toluene, ethyl acetate, acetonitrile, tetrahydrofuran, hexane)

-

Small, dry test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of 4-Chloropyridine-3-sulfonyl chloride to a dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is soluble, add another 10-20 mg of the solid and repeat steps 3 and 4 to get a semi-quantitative sense of the solubility limit.

-

Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a given temperature.

Materials:

-

4-Chloropyridine-3-sulfonyl chloride

-

Anhydrous solvent of interest

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (PTFE, 0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Prepare a stock solution of 4-Chloropyridine-3-sulfonyl chloride of known concentration in the chosen solvent. Use this to prepare a calibration curve for the analytical method.

-

Add an excess amount of 4-Chloropyridine-3-sulfonyl chloride to a vial containing a known volume of the solvent (e.g., 5 mL). The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand undisturbed for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solid.

-

Calculate the solubility in units such as g/100 mL or mol/L.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for 4-Chloropyridine-3-sulfonyl chloride depends on the intended application, such as a chemical reaction, purification, or long-term storage. The following workflow, represented as a Graphviz diagram, outlines a logical approach to solvent selection, prioritizing the stability of the compound.

Caption: Workflow for selecting a suitable solvent for 4-Chloropyridine-3-sulfonyl chloride.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 4-Chloropyridine-3-sulfonyl Chloride

For Immediate Release

[City, State] – December 27, 2025 – An in-depth technical guide detailing the discovery and historical development of 4-Chloropyridine-3-sulfonyl chloride, a crucial building block in modern pharmaceuticals, is now available. This guide, tailored for researchers, scientists, and drug development professionals, chronicles the evolution of its synthesis, presents detailed experimental protocols, and visualizes key reaction pathways.

The journey of 4-Chloropyridine-3-sulfonyl chloride from a laboratory curiosity to a vital industrial intermediate is a story of evolving chemical synthesis. Early explorations into pyridinosulfonic acid chlorides date back to the mid-20th century. A notable publication in 1955 in Acta Poloniae Pharmaceutica by Z. Talik and E. Płazek, titled "Preparation of chlorides of 2- and 4-pyridino sulfonic acids and of 2- and 4-pyridonosulfonamides," laid some of the foundational groundwork in this area of pyridine chemistry.[1] Further research in the 1970s, including work by L. Thunus reported in Annales pharmaceutiques françaises, continued to expand the understanding and synthesis of related compounds.

A significant advancement in the large-scale and efficient production of 4-Chloropyridine-3-sulfonyl chloride came in the late 1990s and early 2000s with the filing of patents for a novel synthetic route. This method, starting from 4-hydroxy-pyridine-3-sulfonic acid, provided a robust and scalable process critical for its use in the pharmaceutical industry.

This guide provides a comprehensive overview of the key synthetic methods that have been developed for 4-Chloropyridine-3-sulfonyl chloride, complete with detailed experimental protocols and quantitative data to facilitate replication and further innovation.

Key Synthetic Approaches

Two primary synthetic pathways have been prominently described in the literature for the preparation of 4-Chloropyridine-3-sulfonyl chloride and its sulfonamide derivative, a key intermediate in the synthesis of the diuretic drug Torsemide.

-

From 4-Hydroxypyridine-3-sulfonic Acid: This method, detailed in patents from the early 2000s, has proven effective for large-scale synthesis.

-

From 3-Aminopyridine: This alternative route involves diazotization and subsequent reactions to yield pyridine-3-sulfonyl chloride derivatives.

The following sections provide detailed experimental procedures and quantitative data for these pivotal methods.

Experimental Protocols

Synthesis of 4-Chloropyridine-3-sulfonyl Chloride from 4-Hydroxypyridine-3-sulfonic Acid

This industrial-scale synthesis involves the chlorination of 4-hydroxypyridine-3-sulfonic acid using a mixture of phosphorus oxychloride, phosphorus trichloride, and chlorine gas.

Experimental Procedure:

A mixture of 1137.5 g (6.49 mol) of 4-hydroxy-pyridine-3-sulphonic acid, 3481 g (2085 ml, 22.7 mol) of phosphorus oxychloride, and 2115 g (1345 ml, 15.4 mol) of phosphorus trichloride is heated to reflux with stirring, reaching a sump temperature of approximately 80°C. Over a period of about 3 hours, 1092 g (15.4 mol) of chlorine gas is introduced into the reaction mixture. The temperature of the mixture increases to about 100°C with the evolution of HCl. The reaction is continued under reflux for 24 hours, during which the sump temperature rises to 110°C.

Following the reaction, 5550 g (3313 ml) of phosphorus oxychloride is distilled off under a water pump vacuum for potential reuse. The remaining residue is taken up in 5030 g (4000 ml) of ethylene chloride at approximately 40°C. With external water cooling to maintain a temperature at a maximum of 30°C, 2600 ml of water is added portionwise. After phase separation, the organic phase is washed twice with 2500 ml of water each time. The solvent is then distilled off, and the product is dried in a vacuum to yield 4-chloropyridine-3-sulfonyl chloride. In some variations of this process, the product is distilled under high vacuum (0.1 to 0.2 mm Hg) at a head temperature of 84 to 105°C.[2][3]

Quantitative Data Summary:

| Reactant/Product | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) | Melting Point (°C) | Purity (HPLC) |

| 4-Hydroxypyridine-3-sulfonic acid | 175.16 | 1137.5 g | 6.49 | - | - | - |

| Phosphorus oxychloride | 153.33 | 3481 g | 22.7 | - | - | - |

| Phosphorus trichloride | 137.33 | 2115 g | 15.4 | - | - | - |

| Chlorine | 70.90 | 1092 g | 15.4 | - | - | - |

| 4-Chloropyridine-3-sulfonyl chloride | 212.05 | - | - | ~90-93% | 44 | 99.8% |

Data compiled from various patent literature.[2][3]

Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine

This method utilizes a diazotization reaction of 3-aminopyridine followed by a sulfonyl chlorination step.

Experimental Procedure:

To a solution of 3-aminopyridine in an acidic medium, an aqueous solution of sodium nitrite is added at a low temperature (typically 0-5°C) to form the diazonium salt. This is followed by the addition of a solution of sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride) to yield pyridine-3-sulfonyl chloride. An alternative approach involves the generation of an intermediate fluoboric acid diazonium salt which is then reacted with thionyl chloride in the presence of a catalyst.

In one documented procedure, thionyl chloride is added to water and cooled to 0-5°C, followed by the addition of cuprous chloride. A fluoboric acid diazonium salt (prepared from 3-aminopyridine) is then added to this solution and reacted overnight. The product is extracted with dichloromethane, and the organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine. After drying over anhydrous sodium sulfate and removal of the solvent, pyridine-3-sulfonyl chloride is obtained.

Quantitative Data Summary:

| Reactant/Product | Starting Material | Key Reagents | Catalyst | Yield (%) |

| Pyridine-3-sulfonyl chloride | 3-Aminopyridine | Sodium nitrite, Thionyl chloride/SO2 | Cuprous chloride | ~91% |

Visualizing the Synthetic Pathways

To further elucidate the chemical transformations, the following diagrams illustrate the key reaction workflows.

Caption: Synthesis of 4-Chloropyridine-3-sulfonyl Chloride.

Caption: Synthesis of Pyridine-3-sulfonyl Chloride.

Conclusion

The development of synthetic routes for 4-Chloropyridine-3-sulfonyl chloride showcases a progression towards more efficient and scalable chemical manufacturing processes. From early academic investigations to the robust industrial methods of today, the history of this compound is intrinsically linked to the advancements in synthetic organic chemistry. Its role as a key intermediate, particularly in the synthesis of pharmaceuticals like Torsemide, underscores the critical importance of such foundational molecules in drug discovery and development. This guide serves as a comprehensive resource for understanding the discovery, history, and synthesis of this vital chemical entity.

References

- 1. [Preparation of chlorides of 2- and 4-pyridino sulfonic acids and of 2- and 4-pyridonosulfonamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Chloropyridine-3-Sulfonyl Chloride | CAS No: 33263-44-4 [aquigenbio.com]

- 3. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilicity of 4-Chloropyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nature of 4-chloropyridine-3-sulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. The document details its chemical properties, reactivity, and role as a bioactive molecule, with a focus on its interaction with biological targets.

Core Properties of 4-Chloropyridine-3-sulfonyl chloride

4-Chloropyridine-3-sulfonyl chloride is a crystalline solid with a molecular weight of 212.05 g/mol .[1][2][3] Its structure, featuring a pyridine ring substituted with both a chloro and a sulfonyl chloride group, imparts significant electrophilicity to the sulfur atom. This high reactivity is central to its utility in chemical synthesis.

Physicochemical and Computed Data

The following table summarizes key physicochemical and computed properties for 4-chloropyridine-3-sulfonyl chloride.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂NO₂S | PubChem[2] |

| Molecular Weight | 212.05 g/mol | PubChem[2] |

| CAS Number | 33263-44-4 | PubChem[2] |

| Appearance | Solid | Ambeed, Inc.[4] |

| Melting Point | 44°C | Google Patents[5] |

| XLogP3 | 1.5 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 47.03 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bond Count | 1 | ChemScene[1] |

Electrophilicity and Reactivity

The electrophilicity of 4-chloropyridine-3-sulfonyl chloride is a cornerstone of its chemical behavior. The sulfonyl chloride moiety (-SO₂Cl) is inherently a strong electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which polarizes the sulfur-chlorine bond.

The pyridine ring, particularly with the presence of a chlorine atom at the 4-position, further enhances the electrophilic character of the sulfonyl group. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group through inductive and resonance effects, making the ring electron-deficient. This electronic demand is relayed to the sulfonyl chloride group at the 3-position, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. Aromatic sulfonyl chlorides bearing electron-withdrawing substituents exhibit enhanced reactivity.[6]

This heightened electrophilicity allows 4-chloropyridine-3-sulfonyl chloride to readily react with a wide range of nucleophiles, most notably amines, to form stable sulfonamides. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

Role in Drug Discovery: Thrombin Inhibition

4-Chloropyridine-3-sulfonyl chloride has been identified as a thrombin inhibitor.[3][7] Thrombin is a serine protease that plays a critical role in the blood coagulation cascade. Its inhibition is a key therapeutic strategy for the treatment of thrombotic diseases. Direct thrombin inhibitors act by binding to the active site of the enzyme, preventing it from cleaving its substrates, such as fibrinogen.[8]

The mechanism of inhibition by 4-chloropyridine-3-sulfonyl chloride involves the formation of a stable covalent bond with a key nucleophilic residue within the thrombin active site. The electrophilic sulfur atom of the sulfonyl chloride is attacked by a nucleophilic amino acid side chain, such as the hydroxyl group of a serine residue (e.g., Ser195), which is part of the catalytic triad (Ser195, His57, Asp102) in many serine proteases. This covalent modification irreversibly inactivates the enzyme. X-ray crystallography studies of thrombin in complex with various inhibitors have revealed the importance of interactions with residues such as Gly216 in the active site for tight binding.[7]

Key Experimental Protocols

Detailed methodologies for the synthesis of 4-chloropyridine-3-sulfonyl chloride and its subsequent reaction with an amine are presented below.

Synthesis of 4-Chloropyridine-3-sulfonyl chloride

This protocol is adapted from a patented industrial process.[5]

Materials:

-

4-Hydroxypyridine-3-sulfonic acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus trichloride (PCl₃)

-

Chlorine gas (Cl₂)

-

Toluene

-

Water

Procedure:

-

A mixture of 4-hydroxypyridine-3-sulfonic acid (1.72 mol), phosphorus oxychloride, and phosphorus trichloride is heated to reflux.

-

Chlorine gas is introduced into the reaction mixture over a period of 3 to 4 hours, maintaining the reflux temperature.

-

The reaction is stirred for an additional 20 hours.

-

After cooling, excess phosphorus oxychloride and phosphorus trichloride are removed by distillation under reduced pressure.

-

The residue is taken up in toluene and washed with water.

-

The organic phase is separated, and the toluene is removed in vacuo.

-

The crude product is purified by vacuum distillation to yield 4-chloropyridine-3-sulfonyl chloride.

Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

This protocol describes a typical nucleophilic substitution reaction with an amine.[1]

Materials:

-

4-Chloro-3-pyridinesulfonamide hydrochloride

-

m-Toluidine

-

Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

A suspension of 4-chloro-3-pyridinesulfonamide hydrochloride (0.44 mol) in water (500 ml) is prepared in a three-neck flask equipped with a mechanical stirrer, thermometer, and condenser.

-

m-Toluidine (0.46 mol) is added to the suspension at room temperature.

-

The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by HPLC.

-

After completion, the mixture is cooled to room temperature.

-

The pH of the reaction mixture is carefully adjusted to 7-8 with saturated NaHCO₃ solution.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield 4-(3'-methylphenyl)amino-3-pyridinesulfonamide.

Conclusion

4-Chloropyridine-3-sulfonyl chloride is a highly electrophilic reagent with significant applications in organic synthesis and medicinal chemistry. Its reactivity, driven by the electronic properties of the sulfonyl chloride group and the substituted pyridine ring, allows for the efficient formation of sulfonamides and other derivatives. Its role as a thrombin inhibitor highlights its potential in the development of novel anticoagulant therapies. The experimental protocols provided herein offer a practical guide for the synthesis and utilization of this versatile compound. Further quantitative studies on its reaction kinetics would provide deeper insights into its electrophilic character and could aid in the rational design of new synthetic methodologies and therapeutic agents.

References

- 1. Crystal Structure of Thrombin in Complex with S-Variegin: Insights of a Novel Mechanism of Inhibition and Design of Tunable Thrombin Inhibitors | PLOS One [journals.plos.org]

- 2. X-ray analysis of a thrombin inhibitor-trypsin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pnas.org [pnas.org]

- 6. nbinno.com [nbinno.com]

- 7. Refined 2.3 A X-ray crystal structure of bovine thrombin complexes formed with the benzamidine and arginine-based thrombin inhibitors NAPAP, 4-TAPAP and MQPA. A starting point for improving antithrombotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Theoretical Determination of the Molecular Structure of 4-Chloropyridine-3-sulfonyl chloride

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines a comprehensive theoretical and experimental framework for the determination of the molecular structure of 4-Chloropyridine-3-sulfonyl chloride. In the absence of extensive published experimental data for this specific compound, this document serves as a detailed procedural roadmap for researchers. It covers the application of standard computational chemistry methods, specifically Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, for geometry optimization and vibrational analysis. Furthermore, it details the necessary, albeit currently unavailable, experimental protocols, such as X-ray crystallography, that would be required to validate the theoretical findings. All procedural workflows and the molecular structure are visualized, and the expected quantitative data is presented in a structured tabular format.

Introduction

4-Chloropyridine-3-sulfonyl chloride is a substituted pyridine derivative of interest in medicinal and synthetic chemistry. A precise understanding of its three-dimensional structure is fundamental for elucidating its reactivity, intermolecular interactions, and potential biological activity. Theoretical calculations provide a powerful, non-experimental route to obtaining detailed structural information, including bond lengths, bond angles, and conformational preferences. This guide proposes a robust computational methodology for characterizing the structure of 4-Chloropyridine-3-sulfonyl chloride, supplemented by a description of the corresponding, validating experimental procedures.

Proposed Theoretical Calculation Methodology

A standard and widely accepted approach for the theoretical determination of molecular structures involves geometry optimization and frequency calculations using quantum chemical methods. The proposed workflow is depicted below.

Caption: Logical workflow for the theoretical calculation of molecular structure.

Computational Details

The primary recommended method is Density Functional Theory (DFT), known for its balance of accuracy and computational cost.

-

Method 1: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often yields results in good agreement with experimental data for organic molecules.

-

Basis Set: 6-311+G(d,p) is a triple-zeta basis set that provides a good description of the electron distribution. The '+' indicates the inclusion of diffuse functions to handle anions and lone pairs, while '(d,p)' denotes the addition of polarization functions on heavy atoms and hydrogens, respectively, to account for anisotropic electron density.

-

-

Method 2: Hartree-Fock (HF) Theory

-

As a foundational ab initio method, Hartree-Fock calculations can also be performed. While generally less accurate than DFT due to the lack of electron correlation, it can provide a useful baseline.

-

Basis Set: A basis set such as 6-31G(d) would be appropriate for initial HF calculations.

-

The geometry optimization would be performed to locate the minimum energy structure on the potential energy surface. Subsequent frequency calculations at the same level of theory are crucial to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to derive the theoretical vibrational spectra (IR and Raman).

Expected Quantitative Data from Theoretical Calculations

The following tables summarize the types of quantitative data that would be obtained from the proposed theoretical calculations. The values presented are placeholders and would be populated by the output of the computational study.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

| Bond | Atom 1 | Atom 2 | Calculated Bond Length (Å) |

| C2-C3 | C | C | Value |

| C3-C4 | C | C | Value |

| C4-C5 | C | C | Value |

| C5-N1 | C | N | Value |

| N1-C2 | N | C | Value |

| C4-Cl1 | C | Cl | Value |

| C3-S1 | C | S | Value |

| S1-O1 | S | O | Value |

| S1-O2 | S | O | Value |

| S1-Cl2 | S | Cl | Value |

Table 2: Optimized Geometrical Parameters (Bond Angles)

| Angle | Atom 1 | Atom 2 | Atom 3 | Calculated Bond Angle (°) |

| N1-C2-C3 | N | C | C | Value |

| C2-C3-C4 | C | C | C | Value |

| C3-C4-C5 | C | C | C | Value |

| C4-C5-N1 | C | C | N | Value |

| C5-N1-C2 | C | N | C | Value |

| Cl1-C4-C3 | Cl | C | C | Value |

| S1-C3-C2 | S | C | C | Value |

| O1-S1-O2 | O | S | O | Value |

| O1-S1-Cl2 | O | S | Cl | Value |

| C3-S1-Cl2 | C | S | Cl | Value |

Table 3: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description of Motion |

| ν(C-H) | Value | Pyridine ring C-H stretching |

| ν(C=C), ν(C=N) | Value | Pyridine ring stretching |

| νas(SO₂) | Value | Asymmetric SO₂ stretching of the sulfonyl group |

| νs(SO₂) | Value | Symmetric SO₂ stretching of the sulfonyl group |

| ν(S-Cl) | Value | S-Cl stretching of the sulfonyl chloride |

| ν(C-Cl) | Value | C-Cl stretching on the pyridine ring |

| δ(ring) | Value | Pyridine ring in-plane bending |

| γ(ring) | Value | Pyridine ring out-of-plane bending |

Molecular Visualization

The structure of 4-Chloropyridine-3-sulfonyl chloride, with atoms labeled for reference in the data tables, is presented below.

Caption: Molecular structure of 4-Chloropyridine-3-sulfonyl chloride.

Proposed Experimental Protocols for Validation

To validate the results of the theoretical calculations, experimental structure determination is essential. The primary method for solid-state compounds is single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of 4-Chloropyridine-3-sulfonyl chloride would need to be grown. This can be attempted by slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) at a constant temperature.

-

Data Collection: A suitable crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, typically using direct methods. The structural model would then be refined to obtain precise atomic coordinates, bond lengths, and bond angles.

The experimentally determined geometric parameters would then be compared with the values obtained from the DFT and HF calculations. A close agreement would validate the computational model.

Conclusion

This technical guide provides a detailed framework for the theoretical and experimental characterization of the molecular structure of 4-Chloropyridine-3-sulfonyl chloride. The proposed computational approach, utilizing Density Functional Theory, is a robust method for obtaining reliable geometric and vibrational data. While currently lacking, experimental validation through methods such as single-crystal X-ray diffraction is crucial for confirming the theoretical predictions. The methodologies and data structures presented herein are intended to guide future research on this compound, facilitating a deeper understanding of its chemical and physical properties for applications in drug development and materials science.

The Versatile Scaffold: 4-Chloropyridine-3-sulfonyl Chloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical structures is paramount to the successful development of novel therapeutic agents. Among these, 4-Chloropyridine-3-sulfonyl chloride has emerged as a highly versatile and valuable building block. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring substituted with a reactive sulfonyl chloride and a displaceable chlorine atom, provide a fertile ground for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core applications of 4-Chloropyridine-3-sulfonyl chloride in medicinal chemistry, offering a comprehensive overview of its synthetic utility, and a survey of its role in the generation of potent enzyme inhibitors and other therapeutic candidates. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are provided to empower researchers in harnessing the full potential of this remarkable scaffold.

Core Chemical Attributes and Synthesis

4-Chloropyridine-3-sulfonyl chloride is a crystalline solid with the molecular formula C₅H₃Cl₂NO₂S and a molecular weight of 212.05 g/mol .[1] The presence of the sulfonyl chloride group provides a reactive handle for the introduction of a sulfonamide moiety, a privileged functional group in medicinal chemistry known for its ability to engage in key hydrogen bonding interactions with biological targets. The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents to modulate the physicochemical properties and biological activity of the resulting compounds.

Synthesis of 4-Chloropyridine-3-sulfonyl chloride

A common synthetic route to 4-Chloropyridine-3-sulfonyl chloride involves the treatment of 4-hydroxypyridine-3-sulfonic acid with a mixture of phosphorus oxychloride and phosphorus trichloride, followed by chlorination.[2]

Experimental Protocol: Synthesis of 4-Chloropyridine-3-sulfonyl chloride [2]

-

A mixture of 4-hydroxypyridine-3-sulfonic acid (6.49 mol), phosphorus oxychloride (22.7 mol), and phosphorus trichloride (15.4 mol) is heated to reflux with stirring.

-

Chlorine gas (15.4 mol) is passed through the reaction mixture over approximately 3 hours.

-

The reaction is maintained at reflux for 24 hours.

-

Excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is taken up in ethylene chloride and washed with water.

-

The organic phase is separated, washed again with water, and then concentrated under vacuum to yield 4-chloropyridine-3-sulfonyl chloride.

Applications in Medicinal Chemistry

The dual reactivity of 4-Chloropyridine-3-sulfonyl chloride makes it an attractive starting material for the synthesis of a variety of biologically active compounds. Its derivatives have shown promise in several therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Carbonic Anhydrase Inhibitors

A significant application of 4-Chloropyridine-3-sulfonyl chloride is in the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic implications in conditions such as glaucoma, epilepsy, and certain types of cancer.

Derivatives of 4-Chloropyridine-3-sulfonyl chloride have been synthesized and evaluated as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. The general synthetic strategy involves the reaction of 4-Chloropyridine-3-sulfonyl chloride with an amine to form the corresponding sulfonamide, followed by the displacement of the 4-chloro substituent with a variety of nucleophiles to generate a library of compounds.

Experimental Protocol: Synthesis of 4-Substituted Pyridine-3-sulfonamide Derivatives

This protocol describes the synthesis of 4-(4-R-1,2,3-triazol-1-yl)pyridine-3-sulfonamides from 4-chloropyridine-3-sulfonamide.

-

Synthesis of 4-azidopyridine-3-sulfonamide: 4-chloropyridine-3-sulfonamide is reacted with sodium azide in a mixture of DMF and water at 90°C for 3 hours.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting 4-azidopyridine-3-sulfonamide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst and triethylamine in anhydrous acetonitrile at room temperature to yield the desired 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms can be determined using a stopped-flow CO₂ hydrase assay.

-

An esterase assay is performed to determine the inhibitory activity.

-

The uncatalyzed rates of CO₂ hydration are measured and subtracted from the total observed rates.

-

Stock solutions of the inhibitors are prepared in distilled-deionized water.

-

Inhibitor and enzyme solutions are preincubated for 15 minutes at room temperature.

-

The inhibition constants (Ki) are obtained by non-linear least-squares methods using the Cheng-Prussoff equation.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by 4-Substituted Pyridine-3-sulfonamide Derivatives

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 4 | >10000 | 271 | 137 | 802 |

| 6 | 7890 | 2130 | 91.4 | 2130 |

Visualization of Experimental Workflow

Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia

References

Methodological & Application

Application Note & Protocol: Synthesis of N-Substituted 4-Chloropyridine-3-sulfonamides

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-substituted 4-chloropyridine-3-sulfonamides through the reaction of 4-chloropyridine-3-sulfonyl chloride with various primary amines. This reaction is a fundamental step in the synthesis of a wide range of compounds with potential therapeutic applications. The protocol covers the reaction setup, execution, workup, purification, and characterization of the final products.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of antibacterial, diuretic, and anticonvulsant drugs.[1][2] The reaction of a sulfonyl chloride with a primary amine is the most common method for the formation of N-substituted sulfonamides.[2] 4-Chloropyridine-3-sulfonyl chloride is a valuable bifunctional reagent, allowing for the introduction of a sulfonamide moiety at the 3-position while retaining a reactive chloro group at the 4-position for potential further diversification via nucleophilic aromatic substitution.[3]

This protocol details a general and robust method for the coupling of 4-chloropyridine-3-sulfonyl chloride with primary amines in the presence of a non-nucleophilic base to yield the corresponding 4-chloropyridine-3-sulfonamides.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which is neutralized by a base (such as triethylamine or pyridine) to prevent the protonation of the primary amine reactant and drive the reaction to completion.

Experimental Protocol

3.1 Materials and Equipment

-

Reagents:

-

4-Chloropyridine-3-sulfonyl chloride (FW: 212.05 g/mol )

-

Primary amine of choice (e.g., benzylamine, aniline, cyclopropylamine)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)[4]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Flash chromatography system

-

Standard laboratory glassware

-

3.2 Detailed Methodology

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloropyridine-3-sulfonyl chloride (1.0 eq). Dissolve the sulfonyl chloride in an anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN) (approx. 0.1-0.5 M concentration).

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of the primary amine (1.1 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.

-

Reaction Execution: Add the amine/base solution dropwise to the cooled solution of the sulfonyl chloride over 15-30 minutes with vigorous stirring.

-

Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. If DCM is used, the organic layer will be on the bottom. If MeCN is used, it may be necessary to add a water-immiscible solvent like ethyl acetate and more water to achieve proper phase separation.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 4-chloropyridine-3-sulfonamide.

-

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes representative yields for the reaction of 4-chloropyridine-3-sulfonyl chloride with various primary amines under the described conditions.

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-benzyl-4-chloropyridine-3-sulfonamide | 4 | 88 |

| 2 | Aniline | 4-chloro-N-phenylpyridine-3-sulfonamide | 12 | 75 |

| 3 | Cyclopropylamine | 4-chloro-N-cyclopropylpyridine-3-sulfonamide | 6 | 82 |

| 4 | n-Butylamine | N-butyl-4-chloropyridine-3-sulfonamide | 5 | 91 |

Note: Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific substrate and reaction scale.

Visualized Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow for the synthesis of N-substituted 4-chloropyridine-3-sulfonamides.

Safety Precautions

-

4-Chloropyridine-3-sulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

-

Triethylamine is a corrosive and flammable liquid.

-

The reaction generates HCl gas as a byproduct, which is corrosive. The use of a base is critical for its neutralization.

References

4-Chloropyridine-3-sulfonyl Chloride: A Versatile Building Block for Kinase Inhibitor Synthesis

For Immediate Release

[City, State] – [Date] – 4-Chloropyridine-3-sulfonyl chloride has emerged as a crucial building block for the synthesis of a diverse range of kinase inhibitors, offering a versatile scaffold for the development of targeted cancer therapies. This compound's unique structural features allow for the creation of potent and selective inhibitors against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Pim-1, Epidermal Growth Factor Receptor (EGFR), and c-Jun N-terminal kinase (JNK). These kinases are implicated in key signaling pathways that drive tumor growth, proliferation, and survival.

Application in VEGFR-2 Inhibition

Recent studies have highlighted the successful use of the pyridine-sulfonamide scaffold, derived from 4-chloropyridine-3-sulfonyl chloride, in developing potent VEGFR-2 inhibitors. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

One notable example is the synthesis of pyridine-sulfonamide hybrids. A key synthetic step involves the reaction of 4-chloropyridine-3-sulfonyl chloride with various anilines to produce a library of N-aryl-4-chloropyridine-3-sulfonamides. Subsequent substitution of the chlorine atom at the C4 position with different amines allows for further diversification and optimization of the inhibitor's potency and selectivity.

A particularly potent compound, VIIb , demonstrated a half-maximal inhibitory concentration (IC50) of 3.6 µM against VEGFR-2, which is more potent than the established inhibitor Sorafenib (IC50 = 4.8 µM) in the same assay.[1]

Quantitative Data for VEGFR-2 Inhibitors

| Compound | Target Kinase | IC50 (µM) |

| VIIb | VEGFR-2 | 3.6[1] |

| Sorafenib (Reference) | VEGFR-2 | 4.8[1] |

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors from 4-chloropyridine-3-sulfonyl chloride involves a systematic workflow, from initial synthesis to biological evaluation. The targeted kinases are integral components of complex signaling cascades that regulate cellular processes.

General Experimental Workflow

The synthesis of pyridine-sulfonamide based kinase inhibitors typically follows the workflow outlined below.

General workflow for synthesis and evaluation of kinase inhibitors.

VEGFR-2 Signaling Pathway

VEGF binding to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.

Simplified VEGFR-2 signaling pathway.

PIM-1 Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating and regulating various downstream targets, including proteins involved in apoptosis and cell cycle progression.

Simplified PIM-1 signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple signaling cascades, leading to cell growth, proliferation, and differentiation.

Simplified EGFR signaling pathway.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway that is involved in the regulation of apoptosis, inflammation, and cellular stress responses.

Simplified JNK signaling pathway.

Experimental Protocols

General Synthesis of N-Aryl-4-chloropyridine-3-sulfonamides

This protocol describes a general method for the synthesis of the core pyridine-sulfonamide scaffold.

Materials:

-

4-Chloropyridine-3-sulfonyl chloride

-

Substituted aniline

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other appropriate solvent

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-chloropyridine-3-sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-chloropyridine-3-sulfonamide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 value of a synthesized compound against a target kinase.

Materials:

-

Synthesized inhibitor compound

-

Recombinant kinase enzyme (e.g., VEGFR-2, PIM-1, EGFR, JNK)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

In a microplate, add the kinase, substrate, and assay buffer.

-

Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (typically 30-37 °C) for a predetermined time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

4-Chloropyridine-3-sulfonyl chloride serves as a valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors. The pyridine-sulfonamide scaffold offers a promising platform for the development of targeted therapies against a range of cancers by potently and selectively inhibiting key kinases involved in tumor progression. Further exploration and optimization of these compounds hold the potential for significant advancements in cancer treatment.

References

Application Notes and Protocols: Preparation and Screening of a 4-Chloropyridine-3-sulfonamide Library for Carbonic Anhydrase IX/XII Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction